Oxazolidine, 2-methyl-

Description

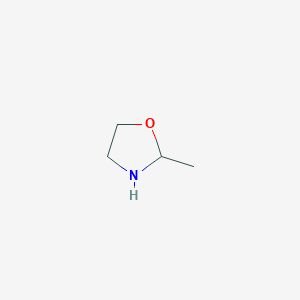

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPUCFKUFOFEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337820 | |

| Record name | Oxazolidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-70-7 | |

| Record name | Oxazolidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Oxazolidine, 2 Methyl Systems

Ring-Opening Reactions of Oxazolidine (B1195125), 2-methyl- and Analogues

The oxazolidine ring, particularly in 2-methyl substituted systems, is susceptible to various ring-opening reactions, which are fundamental to its application in synthesis and materials science. These reactions can be initiated by nucleophiles, acids, or through processes leading to polymerization.

The ring-opening of oxazolidines can be achieved with a variety of nucleophiles. While 2-oxazolines are generally stable and resistant to many nucleophiles and bases, they can undergo ring-opening under specific conditions. beilstein-journals.orgbeilstein-journals.org For instance, under acidic conditions, the ring can be opened by nucleophiles in an SN2-type reaction at the C5 position, leading to the formation of β-substituted carboxamides. beilstein-journals.orgbeilstein-journals.org

A notable example is the potassium tert-butoxide (KOt-Bu)-promoted selective ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) with benzyl (B1604629) halides. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov This reaction proceeds via a nucleophilic substitution pathway to produce 2-aminoethyl acetates. beilstein-journals.orgbeilstein-archives.org Experimental evidence, including the successful reaction in the presence of radical scavengers, supports a nucleophilic substitution mechanism over a radical pathway. beilstein-journals.org In this process, KOt-Bu acts not only as a promoter but also as an oxygen donor. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov

The oxazolidine ring in N-acyloxazolidines, however, displays increased resistance to nucleophilic attack. This is attributed to the conjugation of the nitrogen lone pair with the carbonyl group, which decreases the basicity of the oxygen atom and strengthens the intracarbon C–O bond. researchgate.net

The reactivity of related five-membered heterocyclic systems, such as cyclic thionocarbonates and cyclic sulphate esters, has also been investigated, providing insights into the factors governing nucleophilic ring-opening reactions.

Table 1: Nucleophilic Ring-Opening Reactions of 2-Methyl-2-Oxazoline Derivatives

| Reactant(s) | Nucleophile/Promoter | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Methyl-2-oxazoline, Benzyl bromides | KOt-Bu | 2-Aminoethyl acetates | Proceeds via a nucleophilic substitution mechanism; KOt-Bu acts as a promoter and oxygen donor. | beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov |

| 2-Methyl-2-oxazoline | General Nucleophiles (under acidic conditions) | β-substituted carboxamides | SN2 attack at the C5 position of the ring. | beilstein-journals.orgbeilstein-journals.org |

| N-Acyloxazolidines | Nucleophiles | Resistant to ring-opening | Nitrogen lone pair conjugation with the carbonyl group reduces reactivity. | researchgate.net |

The acid-catalyzed hydrolysis of 2-methyl-2-oxazoline is a well-studied process that typically leads to the formation of N-(2-hydroxyethyl)acetamide. The generally accepted mechanism involves the protonation of the nitrogen atom, followed by a nucleophilic attack of water. researchgate.net The hydrolysis of low molar mass 2-oxazoline homologues is a known phenomenon related to their high susceptibility to protonation. researchgate.net

The decomposition of 2-methyl-Δ2-oxazoline in aqueous solutions has been followed by nuclear magnetic resonance (NMR) across a wide pH range. The reaction is first-order with respect to the total oxazoline (B21484) concentration at a specific pH. cdnsciencepub.com However, the kinetics deviate from a simple reaction of water with the protonated species at pH values above 5. cdnsciencepub.com This deviation is partly due to a secondary reaction between 2-methyl-Δ2-oxazoline and O-acetylethanolamine, which forms N-2-acetoxyethyl N'-2-hydroxyethyl acetamidate at neutral pH. cdnsciencepub.com

The rate of hydrolysis is pH-dependent. In strongly acidic solutions (pH < 2), the decrease in the rate constant is attributed to the variation in water concentration. cdnsciencepub.com A kinetic expression has been derived to describe the decomposition over the entire pH range studied. cdnsciencepub.com At high pH, hydrolysis of N-acyloxazolinium salts can be instantaneous. researchgate.net

It has been proposed that the hydrolysis of N-acyloxazolidines is more difficult due to the decreased basicity of the oxygen atom resulting from the conjugation of the nitrogen lone pair with the carbonyl group. researchgate.net In the case of 2-(1-alkoxyvinyl)-3-phenyl-1,3-oxazolidines, hydrolysis in the presence of p-toluenesulfonic acid can proceed through two pathways: one involving ring opening at the endocyclic C-O bond, and another involving the vinyloxy group to produce 2-acetyl-3-phenyl-1,3-oxazolidine. researchgate.net

Table 2: Key Aspects of Acid-Catalyzed Hydrolysis of 2-Methyl-2-Oxazoline

| pH Range | Key Mechanistic Features | Products | Reference(s) |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Rate decrease attributed to variation in water concentration. | N-(2-hydroxyethyl)acetamide | cdnsciencepub.com |

| Neutral (pH ~7) | A secondary reaction with O-acetylethanolamine occurs. | N-2-acetoxyethyl N'-2-hydroxyethyl acetamidate | cdnsciencepub.com |

| High pH | Instantaneous hydrolysis of N-acyloxazolinium salts. | Amine esters | researchgate.net |

A significant application of the ring-opening of 2-methyloxazoline is in the selective N-alkylation to produce N-substituted ethanolamine (B43304) derivatives. A notable method involves the potassium tert-butoxide (KOt-Bu)-promoted reaction of 2-methyl-2-oxazoline with benzyl halides. nih.govnih.gov This reaction provides a convenient route to 2-aminoethyl acetates and has been shown to tolerate a variety of functional groups. beilstein-journals.orgnih.govnih.gov The reaction proceeds under relatively mild conditions and does not require a transition-metal catalyst. nih.govbeilstein-archives.org

The scope of this reaction has been explored with various benzyl bromides and chlorides, as well as allyl bromide, demonstrating its versatility. beilstein-journals.org For instance, allyl bromide reacts with 2-methyl-2-oxazoline to yield the corresponding N-alkylated product in good yield. beilstein-journals.org This methodology offers a practical pathway for the synthesis of diverse 2-aminoethyl acetates. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov

2-Methyl-2-oxazoline is a key monomer in cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx), which are considered pseudo-polypeptides and have garnered significant interest for biomedical applications. ugent.be The CROP of 2-substituted-2-oxazolines was first described in the mid-1960s and allows for the synthesis of well-defined polymers. ugent.be

The polymerization is initiated by an electrophile, such as an alkyl sulfonate, which attacks the nitrogen atom of the oxazoline ring to form a reactive oxazolinium cation. ugent.be The propagation then occurs through the nucleophilic attack of another monomer on this cationic species, leading to ring-opening and the formation of an amide structure upon isomerization. ugent.be The living nature of this polymerization allows for the synthesis of block copolymers with controlled molecular weights and narrow molecular weight distributions. ugent.beacs.org

Kinetic studies have revealed the influence of both the monomer structure and the initiator on the polymerization process. For instance, 2-methyl-2-oxazoline is considered a more nucleophilic and reactive monomer compared to 2-phenyl-2-oxazoline. ugent.be The reactivity of alkyl sulfonate initiators increases in the order of tosylate < nosylate (B8438820) < triflate. ugent.be Microwave-assisted CROP has been shown to significantly accelerate the polymerization of 2-methyl-2-oxazoline, allowing for the rapid synthesis of well-defined polymers and block copolymers. acs.org

The choice of solvent is also crucial for a successful CROP of 2-oxazolines. While acetonitrile (B52724) is a common solvent, its toxicity has prompted the search for greener alternatives like γ-butyrolactones. rsc.org

Table 3: Initiators and Conditions for Cationic Ring-Opening Polymerization of 2-Methyl-2-Oxazoline

| Initiator Type | Key Characteristics | Polymer Product | Reference(s) |

|---|---|---|---|

| Alkyl Sulfonates (Tosylate, Nosylate, Triflate) | Reactivity: Tosylate < Nosylate < Triflate. | Poly(2-methyl-2-oxazoline) | ugent.be |

| Methyl Triflate (MeOTf) | Highly reactive initiator. | Poly(2-methyl-2-oxazoline) | beilstein-journals.org |

| Microwave Irradiation | Accelerates polymerization rates significantly. | Well-defined polymers and block copolymers | acs.org |

Selective N-Alkylation through Ring Opening

Intramolecular Transformations and Rearrangements

Derivatives of 2-methyloxazoline, specifically 2-acylmethyl-2-oxazolines, exhibit interesting tautomeric behavior. These compounds can exist in three possible isomeric forms: the (Z)-enol, the keto, and the enamine tautomers. rsc.orgardc.edu.auscispace.comresearchgate.net

Extensive studies combining synthetic, spectroscopic, crystallographic, and theoretical methods have been conducted on 2-acylmethyl-4,4-dimethyl-2-oxazolines. rsc.orgardc.edu.auscispace.comresearchgate.net X-ray diffraction studies have shown that in the solid state, these compounds predominantly exist in the enamine tautomeric form. rsc.orgardc.edu.auscispace.comresearchgate.net Spectroscopic evidence (NMR, IR) suggests that the enamine form is also the more stable isomer in solution, such as in chloroform-d. rsc.orgardc.edu.au

Theoretical investigations using Density Functional Theory (DFT) calculations have confirmed that the enamine isomer is the most stable form in the gas phase. rsc.orgardc.edu.auresearchgate.net While the keto form has been identified as a minor tautomer in solution based on NMR studies, the energy difference between the enamine and keto tautomers is generally low for certain derivatives. rsc.orgardc.edu.auresearchgate.net The equilibrium distribution of tautomers in solution can also be influenced by the solvent. rsc.orgardc.edu.auresearchgate.net

Upon protonation, the keto (oxazoline) tautomer becomes the energetically favored form in the solid state, as confirmed by X-ray diffraction of a protonated derivative. rsc.orgardc.edu.auresearchgate.net This observation is also supported by DFT studies of the protonated forms in the gas phase. rsc.orgardc.edu.auresearchgate.net

Decomposition Pathways in Aqueous Solution (e.g., 2-methyl-Δ2-oxazoline)

The decomposition of 2-methyl-Δ2-oxazoline in an aqueous environment is a well-documented process that proceeds via multiple pathways, heavily influenced by the pH of the solution. researchgate.netcdnsciencepub.comcdnsciencepub.com At any given pH, the decomposition exhibits first-order kinetics with respect to the total oxazoline concentration. cdnsciencepub.comcdnsciencepub.comlibretexts.org The hydrolytic instability of 2-oxazolines is generally attributed to their high susceptibility to protonation, which leads to the formation of a 2-oxazolinium ion that undergoes subsequent hydrolysis. researchgate.net

The reaction mechanism is understood to involve the formation of a 2-hydroxy-2-methyloxazolidine as a crucial, labile intermediate. researchgate.netcdnsciencepub.com It is proposed that 2-methyl-Δ2-oxazoline first establishes an equilibrium with this hydroxyoxazolidine intermediate. researchgate.netcdnsciencepub.com This intermediate can then undergo ring-opening to yield different products depending on the ambient pH.

In acidic to neutral solutions (pH below 7), the primary decomposition product is O-acetylethanolamine. cdnsciencepub.com In contrast, at a pH above 9, the reaction yields N-acetylethanolamine exclusively. cdnsciencepub.com Within the intermediate pH range of 7 to 9, both decomposition products can be observed. cdnsciencepub.com

The decomposition mechanism becomes more complex at neutral pH values, deviating from simple hydrolysis. A secondary reaction has been observed between the unreacted 2-methyl-Δ2-oxazoline and the O-acetylethanolamine formed during initial hydrolysis. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction results in the formation of N-2-acetoxyethyl N′-2-hydroxyethyl acetamidate. researchgate.netcdnsciencepub.comcdnsciencepub.com Furthermore, at very low pH levels (pH < 2), the observed decrease in the reaction rate constant is linked to variations in the water concentration, a factor related to the acidity function. researchgate.netcdnsciencepub.comcdnsciencepub.comsciencegate.app

Functionalization and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions

The 2-oxazoline ring is noted for its stability against a variety of nucleophiles and bases. beilstein-journals.orgbeilstein-journals.org However, it can undergo nucleophilic ring-opening reactions under specific conditions. In an acidic medium, 2-oxazolines can be susceptible to an SN2-type nucleophilic attack at the C5 position of the ring, which results in the formation of β-substituted carboxamides. beilstein-journals.org

A noteworthy derivatization is the selective ring-opening N-alkylation of 2-methyl-2-oxazoline. This can be achieved without a transition-metal catalyst by using benzyl halides or allyl halides in the presence of a strong base like potassium tert-butoxide (KOtBu). beilstein-journals.orgbeilstein-archives.org This reaction produces a range of 2-aminoethyl acetates in moderate to excellent yields. beilstein-journals.orgbeilstein-archives.org Mechanistic studies involving radical scavengers have indicated that this transformation proceeds through a nucleophilic substitution pathway, likely involving an iminium ether intermediate, rather than a radical-based mechanism. beilstein-journals.orgbeilstein-journals.org

While nucleophilic reactions on the oxazolidine ring are established, information regarding direct electrophilic substitution on the 2-methyl-oxazolidine ring itself is not extensively covered in the literature. mnstate.eduscience.gov

Oxidation and Reduction Chemistry

The oxidation and reduction of the 2-methyl-oxazolidine system represent important pathways for its chemical modification. While research specifically detailing the oxidation of 2-methyl-oxazolidine is limited, insights can be drawn from the reactivity of related heterocyclic systems. For instance, the oxidation of the isoxazolidine (B1194047) nucleus to a 3-isoxazolidone has been successfully performed using an oxidizing agent combination of RuO₂/NaIO₄. arabjchem.org This suggests that the carbon atom adjacent to the ring's nitrogen atom is a potential site for oxidation. arabjchem.org For other oxazolidine compounds, oxidation is a known route to form oxazolidinones.

Reaction Kinetics and Equilibrium Dynamics

Rate and Equilibrium Constants for Ring Closure and Opening

The kinetics of the ring-opening and closure reactions involving 2-methyl-oxazolidine systems have been investigated, particularly focusing on the hydrolysis of 2-methyl-Δ2-oxazoline. The decomposition process follows first-order kinetics. cdnsciencepub.comcdnsciencepub.com

A detailed spectrophotometric analysis revealed key kinetic parameters for the hydrolysis of the oxazoline. acs.org It was determined that the ring closure of O-acetylethanolamine to form the intermediate hydroxyoxazolidine is 140 times faster than the analogous reaction for the corresponding thiol compound. acs.org In terms of equilibrium, the ratio of the final product, N-acetylethanolamine, to the remaining oxazoline was found to be 18 under equilibrium conditions. acs.org

| pH | Rate Constant (min-1) |

|---|---|

| 8 | 0.012 |

| 9 | 0.043 |

| 10 | 0.12 |

The hydrolysis of 2-methyl-Δ2-oxazoline is also subject to acid catalysis. The rate constants for hydrolysis are significantly lower for oximes compared to isostructural hydrazones, indicating greater stability of the C=N bond in the oxime structure under hydrolytic conditions. nih.gov

Applications of Oxazolidine, 2 Methyl in Organic Synthesis

Building Blocks for Complex Molecule Synthesis

As a foundational heterocyclic structure, 2-methyl-oxazolidine is a valuable starting point for constructing a variety of other molecules, including other heterocyclic systems and intermediates for the pharmaceutical and agrochemical industries.

The 2-methyl-oxazolidine ring can be chemically modified or transformed to produce different heterocyclic structures. One notable transformation is its conversion to thiazolidine (B150603) derivatives. For instance, N-methylthioethanolamine can react with appropriate precursors to form N-methylthiazolidines. cdnsciencepub.com The oxazolidine (B1195125) ring can also undergo ring-opening reactions under specific conditions. For example, treatment with aqueous acetic acid can cleave the oxazolidine ring to yield a free aldehyde. cdnsciencepub.com

A method involving potassium tert-butoxide promotes a selective ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) with benzyl (B1604629) halides. beilstein-journals.org This reaction provides a pathway to synthesize 2-aminoethyl acetates, which are versatile intermediates. beilstein-journals.org The reaction's success with various substituted benzyl bromides demonstrates its tolerance for different functional groups. beilstein-journals.org

Furthermore, oxazolidines can be precursors for thiazolidinones, which are important in medicinal chemistry. mdpi.comnih.gov These transformations highlight the utility of the 2-methyl-oxazolidine scaffold in generating a diverse range of heterocyclic compounds.

Oxazolidine derivatives are crucial intermediates in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.aiontosight.aiontosight.ai The oxazolidinone structure, which can be derived from oxazolidines, is a key component in a class of antibiotics effective against Gram-positive bacteria, such as linezolid. acs.orgacs.org The synthesis of these antibacterial agents often involves a chiral 5-(aminomethyl)-2-oxazolidinone (B32544) precursor, which can be synthesized from starting materials like (S)-epichlorohydrin. acs.orgresearchgate.netresearchgate.net

In the agrochemical sector, oxazolidine derivatives are used in the development of pesticides and herbicides. researchgate.net For example, certain pyrrolidinone analogs with herbicidal activity are synthesized using intermediates that can be derived from oxazolidine-related structures. dokumen.pub The versatility of the oxazolidine ring allows for the creation of a wide array of compounds with potential biological activity, making it a valuable building block in the synthesis of new drugs and agricultural products. ontosight.aijst.go.jp

Precursors for Other Heterocyclic Compounds

Chiral Induction and Asymmetric Transformations

Chiral derivatives of 2-methyl-oxazolidine play a significant role in asymmetric synthesis, where the goal is to create a specific stereoisomer of a molecule. This is achieved either by using the oxazolidine as a chiral auxiliary or as a precursor to a chiral catalyst.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. wikipedia.org Chiral oxazolidinones, often derived from amino acids, are widely used as auxiliaries in a variety of enantioselective reactions, including aldol (B89426) additions, alkylations, and Michael additions. scispace.comwilliams.eduresearchgate.netresearchgate.netresearchgate.netsigmaaldrich.com

The effectiveness of these auxiliaries stems from their ability to create a rigid, chiral environment around the reaction center, which forces the incoming reagent to attack from a specific face of the molecule. researchgate.net For example, in aldol reactions, boron enolates derived from chiral oxazolidinone derivatives react with aldehydes to produce aldol products with high diastereoselectivity. wikipedia.orgscispace.com The chiral auxiliary can then be removed under mild conditions, yielding an enantiomerically enriched product. williams.eduresearchgate.net The predictability and high levels of stereocontrol offered by oxazolidinone auxiliaries have made them invaluable tools in the synthesis of complex, biologically active molecules. wikipedia.orgresearchgate.net

Table 1: Examples of Enantioselective Reactions Using Oxazolidinone Auxiliaries

| Reaction Type | Chiral Auxiliary Type | Key Features | Reference |

|---|---|---|---|

| Aldol Reaction | Oxazolidinone derivative of cis-1-amino-2-hydroxyindan | High diastereofacial selectivity (>99% d.e.) due to the rigid tricyclic system. | scispace.com |

| Aldol Reaction | Valine-derived oxazolidinethione | High diastereoselectivity (92:8 to 99:1 dr) in reactions with aliphatic aldehydes. | acs.org |

| Enolate Alkylation | C-2 disubstituted trifluoromethylated oxazolidine (Fox) | Very high diastereoselectivity (>98% de) and improved stability. | researchgate.net |

| Michael Addition | Camphorsultam (comparison) | High diastereoselectivity in the addition of thiols to N-methacryloylcamphorsultam. | wikipedia.org |

Chiral oxazolidine derivatives are precursors to highly effective catalysts for asymmetric reductions. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to reduce prochiral ketones to chiral, non-racemic alcohols with high enantioselectivity. wikipedia.orgnrochemistry.com

The catalyst, for instance, (R)-2-Methyl-CBS-oxazaborolidine, is typically generated from (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, which contains a structure related to a proline-derived oxazolidine. wikipedia.orgcymitquimica.com The mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.comalfa-chemistry.com This complex then coordinates to the ketone in a sterically controlled manner, leading to a face-selective hydride transfer and the formation of the chiral alcohol. nrochemistry.comalfa-chemistry.comorganic-chemistry.org The CBS reduction is a powerful and widely used method in organic synthesis, finding application in the production of various commercial drugs like ezetimibe (B1671841) and aprepitant. wikipedia.orggoogle.com

Table 2: Key Steps in the CBS Reduction Mechanism

| Step | Description | Reference |

|---|---|---|

| 1. Catalyst-Borane Complex Formation | Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. | wikipedia.orgnrochemistry.comalfa-chemistry.com |

| 2. Ketone Coordination | The endocyclic boron of the catalyst-borane complex coordinates to the ketone at the sterically less hindered lone pair. | wikipedia.orgnrochemistry.com |

| 3. Hydride Transfer | An intramolecular, face-selective hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. | alfa-chemistry.com |

| 4. Product Formation and Catalyst Regeneration | The resulting alkoxyborane releases the chiral alcohol upon workup, and the catalyst is regenerated. | alfa-chemistry.com |

Chiral Auxiliaries in Enantioselective Reactions

Role in Materials Science and Polymer Chemistry

Oxazolidine, 2-methyl- and its related structures are also utilized in the field of materials science and polymer chemistry. vulcanchem.com They can be incorporated into polymers to modify their properties or used as monomers in polymerization reactions. ontosight.aiontosight.ai

Poly(2-methyl-2-oxazoline) (PMeOx) is a water-soluble polymer synthesized via the cationic ring-opening polymerization (CROP) of 2-methyl-2-oxazoline. rsc.orgugent.beresearchgate.net This polymer is noted for its biocompatibility and has potential applications in the biomedical field, such as in polymer-drug conjugates. rsc.org The synthesis of high molecular weight PMeOx with low dispersity has been a subject of research to enhance its properties for such applications. rsc.org

Furthermore, oxazolidine functionalities can be introduced into polymers to create materials with specific characteristics. For example, a copolymer containing 2-(3-oxazolidinyl)ethyl 2-methyl-2-propenoate can be used in coatings and adhesives, where the oxazolidine rings can participate in cross-linking reactions to improve the material's mechanical strength and thermal stability. ontosight.ai Oxazolidine derivatives have also been explored as components in specialty polymers and for modifying resins. cymitquimica.com

Monomeric Units in Polymerization (e.g., Poly(oxazolidine-acetals))

Ligands in Coordination Chemistry

The oxazolidine ring contains both nitrogen and oxygen atoms that can act as donor sites, making oxazolidine derivatives effective ligands in coordination chemistry. researchgate.netacs.org These ligands can form stable complexes with a wide range of transition metals and lanthanides. rsc.orgmdpi.com

A significant strategy in this field is the in situ formation of the oxazolidine ligand within the coordination sphere of a metal ion. acs.orgmdpi.com This often involves the reaction of an amino alcohol with an aldehyde in the presence of a metal salt. The metal ion templates the reaction, leading to the formation of novel complexes with unique coordination geometries. acs.org For example, reactions involving multihydroxy ligands, aldehydes, and metal ions like Cu(II), Zn(II), and Ni(II) have produced polynuclear complexes with diverse structures, including cubane (B1203433) and double-chain supramolecular architectures. acs.org

The specific substituents on the oxazolidine ring and the nature of the metal ion play a crucial role in determining the final structure and properties of the complex. osti.gov Research has shown that:

Fused oxazolidine (FOX) ligands can coordinate with first-row transition metals like Mn(II), Fe(II), and Co(II), with the ligand's configuration influencing the binding mode. osti.gov

Chiral oxazolidine ligands, often derived from amino acids, can induce chirality in the resulting metal complex. mdpi.com

Oxazolidine nitroxide radicals have been used to create paramagnetic complexes with lanthanide ions such as Dy(III) and Yb(III), where the ligand can undergo transformations within the coordination sphere. mdpi.com

Table 3: Examples of Metal Complexes with Oxazolidine-based Ligands

| Metal Ion(s) | Ligand Type | Resulting Complex Structure |

| Ni(II) | In situ formed oxazolidine from β-hydroxy amino acid | Chiral octahedral complex mdpi.com |

| Cu(II), Zn(II), Ni(II) | In situ formed oxazolidine with appended phenol/alkoxyl groups | Polynuclear complexes, 1D double-chain structures acs.org |

| Mn(II), Fe(II), Co(II) | Fused oxazolidine (FOX) bicycles | Chiral and achiral complexes with varied coordination geometries osti.gov |

| Dy(III), Yb(III), Ce(III) | Oxazolidine nitroxide radical | Neutral complexes formed after ligand transformation mdpi.com |

Advanced Characterization and Computational Studies of Oxazolidine, 2 Methyl

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are fundamental in identifying and characterizing the structure of 2-methyloxazolidine and related compounds. They offer detailed information on the molecular framework, functional groups, and the dynamics of chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2-methyloxazolidine in both solution and solid phases. In solution, ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of atoms within the molecule. For instance, studies on N-acetyl-2-methyloxazolidine have shown that it predominantly exists as a single rotational isomer in solution cdnsciencepub.com. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed for unambiguous assignment of proton and carbon signals and to determine the relative stereochemistry of the molecule acs.orgipb.pt. NOESY experiments, in particular, are crucial for establishing through-space correlations between protons, which helps in assigning the configuration of substituents on the oxazolidine (B1195125) ring ipb.pt.

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their solid form. While solution NMR averages out anisotropic interactions through rapid molecular tumbling, ssNMR can measure these interactions, offering information on molecular packing and conformation in the crystalline state mdpi.com. Techniques like Magic-Angle Spinning (MAS) are used to reduce anisotropic broadening, resulting in narrower, more resolved signals mdpi.comjeol.com. For heterocyclic compounds, ssNMR can differentiate between polymorphs and provide data on dynamics over a wide range of timescales jeol.comsolidstatenmr.org.uk. Although specific ssNMR data for 2-methyloxazolidine is not widely published, the techniques are broadly applicable to this class of compounds for studying crystalline phases and molecular mobility solidstatenmr.org.ukjeolusa.com. The interaction of related oxazolidinone structures with biological targets like bacterial ribosomes has been effectively monitored using ¹H NMR line-broadening analyses and transferred Nuclear Overhauser enhancement (TRNOE) experiments, demonstrating the utility of NMR in studying weak binding interactions nih.gov.

Table 1: Representative NMR Techniques for Oxazolidine Analysis

| Technique | Information Provided | Application Example |

|---|---|---|

| ¹H & ¹³C NMR | Basic molecular structure and chemical environment of atoms. | Determination of the primary structure of N-acetyl-2-methyloxazolidine cdnsciencepub.com. |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks. | Assigning adjacent protons in the oxazolidine ring acs.org. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Unambiguous assignment of carbon signals based on attached protons acs.org. |

| NOESY | Shows through-space proximity of nuclei. | Determining the stereochemistry and conformation of ring substituents ipb.pt. |

| Solid-State NMR (ssNMR) | Provides information on structure, packing, and dynamics in the solid phase. | Differentiating between crystalline polymorphs of pharmaceutical compounds jeol.com. |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. For oxazolidine derivatives, IR spectra typically show characteristic absorption bands for C-O-C stretching (around 1050–1150 cm⁻¹) and N-H bending if the nitrogen is unsubstituted . The specific frequencies can be influenced by the substitution pattern on the ring.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 2-methyloxazolidine, which aids in its structural confirmation. Under electron ionization (EI), oxazolidines undergo characteristic fragmentation. Studies on related 2-alkyl-oxazolidines show that a common fragmentation pathway involves the cleavage of the alkyl substituent at the C(2) position. For 2,2-dialkyl-oxazolidines, the elimination of the larger alkyl group is generally preferred, leading to a prominent [M-alkyl]⁺ ion peak in the mass spectrum aip.org. The mass spectrum for 2-methyloxazolidine itself is available in databases like the NIST Mass Spectrometry Data Center nih.gov.

Table 2: Key Spectroscopic Data for Oxazolidine Characterization

| Technique | Key Feature | Typical Range/Value | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C-O-C stretching | 1050–1150 cm⁻¹ |

Crystallographic Analysis

Crystallographic methods, particularly X-ray diffraction, provide the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and three-dimensional arrangement.

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of crystalline compounds uhu-ciqso.esuol.de. This technique has been successfully applied to derivatives of 2-methyloxazolidine to unambiguously establish their solid-state conformation and stereochemistry. For example, the solid-state structure of a chiral oxazolidine, (S,S)-2a, was confirmed by X-ray diffraction, providing detailed information about its molecular geometry with displacement ellipsoids drawn at 50% probability rsc.orgresearchgate.net. Such analyses are crucial for understanding structure-property relationships, especially in fields like asymmetric catalysis where the precise arrangement of atoms dictates the stereochemical outcome of a reaction researchgate.netnovapublishers.com. The data obtained from SC-XRD includes unit cell dimensions, bond lengths, and bond angles, which can be correlated with computational models uhu-ciqso.es.

Theoretical Chemistry and Computational Modeling

Computational methods are increasingly used to complement experimental data, providing insights into reaction mechanisms, electronic structures, and molecular properties that can be difficult to observe directly.

Density Functional Theory (DFT) for Reaction Pathway Prediction and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity nih.gov. DFT calculations are instrumental in elucidating reaction mechanisms involving oxazolidines. For instance, DFT has been used to model the formation of chiral oxazolidines and their subsequent conversion into N-heterocyclic carbene-metal complexes rsc.org. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and providing their relative energies rsc.orguv.es. This predictive capability is invaluable for optimizing reaction conditions and designing new synthetic routes.

Furthermore, DFT is used to analyze the electronic properties of 2-methyloxazolidine and its derivatives. By calculating the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), DFT provides insights into the molecule's reactivity and stability rsc.orgnih.gov. These computational studies help to rationalize experimental observations, such as the regioselectivity and stereoselectivity of reactions involving the oxazolidine ring acs.orgsoton.ac.uk.

Table 4: Applications of DFT in Studying Oxazolidines

| DFT Application | Information Obtained | Relevance |

|---|---|---|

| Reaction Pathway Analysis | Energies of reactants, transition states, and products. | Predicts the feasibility and mechanism of a chemical reaction rsc.orguv.es. |

| Electronic Structure Calculation | Electron density distribution, molecular orbital energies (HOMO/LUMO). | Explains the reactivity, stability, and spectroscopic properties of the molecule rsc.org. |

Table of Compounds

| Compound Name |

|---|

| 2-methyloxazolidine |

| N-acetyl-2-methyloxazolidine |

| 2-methyloxazoline |

| 2-n-propyl-3-methyloxazolidine |

| 2,2-di(alkyl)oxazolidines |

| (S,S)-2a (a chiral oxazolidine derivative) |

| oxazolidinone |

| indolino[2,1-b]oxazolidine |

| ephedrine |

| N-heterocyclic carbene |

| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine |

| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine |

| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine |

| 3,3'-methylenebis[5-methyloxazolidine] |

| Meldrum's acid |

| 5,6-dimethyl-1H-benzo[d]imidazole |

Structure Reactivity and Structure Function Relationships in Oxazolidine, 2 Methyl Systems

Impact of Substituents on Reactivity and Selectivity

The reactivity and selectivity of the 2-methyl-oxazolidine ring are profoundly influenced by the nature and position of various substituents. These groups can exert both steric and electronic effects that modulate the behavior of the heterocyclic system.

Steric and Electronic Effects at Different Ring Positions

Substituents on the oxazolidine (B1195125) ring, whether at the carbon or nitrogen atoms, play a critical role in its chemical properties. The size and electronic nature of these groups can either facilitate or hinder reactions.

Steric Effects: The spatial arrangement and bulk of substituents create steric hindrance that can direct the approach of reagents, influencing the stereochemical outcome of reactions.

C2 Position: The C2 carbon is a primary site for substitution, often originating from the aldehyde or ketone used in synthesis. The presence of a methyl group, as in 2-methyl-oxazolidine, already introduces a degree of steric influence. Increasing the bulk of substituents at this position significantly impacts reactivity. For instance, a large mesityl group (2,4,6-trimethylphenyl) at the 2-position provides a high degree of steric hindrance, which can control the selectivity of chemical transformations involving the ring. ontosight.ai Alkyl groups at the C2 position can also provide steric protection, which may reduce the rate of unintended hydrolysis.

N3 Position: Substituents on the ring nitrogen (N3) can also exert significant steric control. In reactions involving N-acyl oxazolidinones, which are widely used as chiral auxiliaries, the substituent on the nitrogen can influence the conformation of the acyl group and thereby direct alkylation or aldol (B89426) reactions.

C4 and C5 Positions: Substituents at the C4 and C5 positions, often derived from the parent amino alcohol, are crucial for establishing a chiral environment. Their steric bulk can dictate the facial selectivity of reactions on attached N-acyl chains. For example, in rhodium catalysis, a methyl substituent at the 5-position of an oxazolidine ring, being next to the carboxylate group, exerts a significant steric effect that contributes to asymmetric induction. rsc.org

Electronic Effects: The electronic properties of the oxazolidine ring are governed by the presence of two heteroatoms, oxygen and nitrogen. Substituents can alter the electron density at various points in the ring, affecting its stability and reactivity.

Endo-Anomeric Effect: A key electronic interaction in the oxazolidine ring is the n(N)→σ*(C–O) electron delocalization, also known as the endo-anomeric effect. This delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent C–O bond plays a significant role in the cleavage of that bond during hydrolysis or other ring-opening reactions. researchgate.net

N-Acyl Substitution: When the nitrogen atom is part of an amide (an N-acyl oxazolidine), its lone pair is conjugated with the carbonyl group (n(N)→π(C=O) delocalization). This interaction reduces the availability of the lone pair for the endo-anomeric effect, making reductive ring-opening and hydrolysis significantly more difficult. researchgate.net This increased stability is a key feature in the use of N-acyl oxazolidinones as chiral auxiliaries. researchgate.netresearchgate.net

The following table summarizes the influence of substituents at different positions on the oxazolidine ring.

| Ring Position | Type of Effect | Consequence on Reactivity and Selectivity | Example |

| C2 | Steric | Hinders or directs the approach of reagents; can reduce hydrolysis rates. ontosight.ai | A bulky mesityl group at C2 provides high steric hindrance, influencing selectivity. ontosight.ai |

| N3 | Electronic | N-acylation reduces the endo-anomeric effect, increasing ring stability and making hydrolysis more difficult. researchgate.net | N-acyl oxazolidinones are stable chiral auxiliaries. researchgate.netresearchgate.net |

| C4/C5 | Steric | Dictates facial selectivity in reactions on N-acyl substituents, leading to high diastereoselectivity. rsc.org | A methyl group at C5 in a catalyst ligand enhances asymmetric induction. rsc.org |

| Ring-wide | Electronic | The n(N)→σ*(C–O) delocalization (endo-anomeric effect) facilitates C-O bond cleavage and ring opening. researchgate.net | Hydrolysis of the oxazolidine ring to an amino alcohol and an aldehyde/ketone. researchgate.net |

Stereochemical Influence on Chemical Transformations

The defined three-dimensional structure of the oxazolidine ring, especially when derived from chiral precursors, makes it an excellent scaffold for controlling the stereochemistry of chemical reactions.

Diastereoselectivity and Enantioselectivity Considerations

The inherent chirality of many oxazolidine systems allows for their use in asymmetric synthesis, either as chiral auxiliaries to direct diastereoselective reactions or as products of enantioselective catalysis.

Diastereoselectivity: Chiral oxazolidines, particularly N-acyl oxazolidinones derived from readily available amino alcohols, are renowned as "chiral auxiliaries". williams.eduwikipedia.org They are temporarily attached to a substrate to direct a chemical transformation, after which they can be cleaved and recovered.

The alkylation of enolates derived from chiral N-acyl oxazolidinones is a classic example of a diastereoselective reaction. caltech.edu Deprotonation of the N-acyl group creates a rigid chelated enolate structure involving the lithium cation and the carbonyl oxygen atoms. The substituent at the C4 position of the oxazolidine ring (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the opposite, less hindered face. wikipedia.org This process can lead to the formation of one diastereomer in very high excess (often >99:1). researchgate.netcaltech.edu Similarly, these chiral auxiliaries provide high levels of diastereoselectivity in aldol reactions, Michael additions, and Diels-Alder reactions. williams.eduwikipedia.org

Enantioselectivity: Beyond their use as stoichiometric auxiliaries, the oxazolidine framework is a key component in chiral catalysts for enantioselective reactions. Asymmetric multi-component reactions can produce chiral 1,3-oxazolidine derivatives with high enantiomeric excess (ee). nih.gov For example, the reaction of anilines, ethyl glyoxalate, and epoxides can yield multi-substituted 1,3-oxazolidines with up to 90% ee when mediated by a chiral catalyst. nih.gov

In some cases, a switch in enantioselectivity can be achieved by simply altering the procedure of reactant addition, even with the same catalyst and substrates. acs.org Furthermore, rhodium(II) catalysts bearing chiral oxazolidine-4-carboxylate ligands have been shown to be highly effective in asymmetric cyclopropanation reactions, demonstrating the role of the oxazolidine structure in creating a chiral environment around the metal center. rsc.org

The table below presents examples of stereoselective transformations involving the oxazolidine ring.

| Reaction Type | Role of Oxazolidine | Key Reagents | Stereochemical Outcome |

| Alkylation | Chiral Auxiliary | N-acyl oxazolidinone, LDA/NaHMDS, Alkyl Halide | High diastereoselectivity (>95:5 dr). wikipedia.orgcaltech.edu |

| Aldol Reaction | Chiral Auxiliary | N-acyl oxazolidinone, Bu₂BOTf, Aldehyde | High diastereoselectivity, establishes two new stereocenters. wikipedia.org |

| [3+2] Cycloaddition | Product | Anilines, Ethyl Glyoxalate, Epoxides, Chiral Catalyst | High diastereo- and enantioselectivity (up to 20:1 dr, 90% ee). nih.gov |

| Cyclopropanation | Chiral Ligand | Styrene, Diazo Compound, Chiral Rh(II) Oxazolidine-carboxylate Catalyst | High enantioselectivity. rsc.org |

Comparative Analysis with Related Heterocyclic Frameworks

The chemical properties of 2-methyl-oxazolidine are best understood when compared to other related heterocyclic systems. These comparisons highlight the unique contributions of the oxygen and nitrogen heteroatoms to the ring's structure and reactivity.

Analogies and Differences with Thiazolidines

Thiazolidines are close structural analogs of oxazolidines, with the ring oxygen at position 1 replaced by a sulfur atom. This single-atom substitution leads to significant differences in their chemical behavior.

Electronic Properties: Oxygen is more electronegative than sulfur. Consequently, the C-O bond in an oxazolidine is more polarized than the C-S bond in a thiazolidine (B150603). The oxygen in the oxazolidine ring acts as a stronger electron-withdrawing group, which can influence the reactivity of the entire system. rsc.org This is reflected in NMR spectroscopy, where protons adjacent to the oxygen in an oxazolidine typically appear at a lower field (further downfield) compared to the corresponding protons next to sulfur in a thiazolidine. rsc.org

Performance in Catalysis: These electronic differences can have tangible effects on performance. In certain asymmetric reactions catalyzed by rhodium(II) complexes, ligands derived from oxazolidine-4-carboxylic acid generally afford higher enantioselectivity than their counterparts derived from thiazolidine-4-carboxylic acid. rsc.org This has been ascribed to the synergistic electronic effect of the more electron-withdrawing oxygen atom in the oxazolidine ring. rsc.org

Synthesis: The synthetic routes to these heterocycles can also differ. While both can be formed from the condensation of an aldehyde with an amino-alcohol or amino-thiol, other specific routes exist. For example, thiazolidines are often synthesized via thio-Michael additions, whereas oxazolidines can be generated through multi-component reactions involving epoxides and amines, which can offer high stereochemical control.

| Feature | Oxazolidine, 2-methyl- | Thiazolidine, 2-methyl- |

| Heteroatom at Position 1 | Oxygen (O) | Sulfur (S) |

| Electronegativity of Heteroatom | Higher | Lower |

| Electronic Effect | Stronger inductive electron-withdrawal by oxygen. rsc.org | Weaker inductive effect by sulfur. |

| Asymmetric Catalysis | Often leads to higher enantioselectivity in certain Rh(II)-catalyzed reactions. rsc.org | May lead to lower enantioselectivity in the same systems. rsc.org |

| Common Synthetic Routes | Condensation of amino alcohols and aldehydes; multi-component reactions of epoxides and amines. | Condensation of amino thiols and aldehydes; thio-Michael additions. |

Comparison with Other Azoles and Heterocycles

The structure-function relationships of oxazolidines can be further contextualized by comparison with other five-membered heterocycles.

Oxazolines: These are the unsaturated counterparts to oxazolidines, containing a C=N double bond. Oxazolines are generally a more stable class of heterocycles, resistant to a range of nucleophiles and bases. beilstein-journals.org The saturated oxazolidine ring, in contrast, is primarily characterized by its susceptibility to ring-opening via hydrolysis, which cleaves the C2-O bond.

Imidazolidinones: These heterocycles contain two nitrogen atoms in the ring and a carbonyl group. Like oxazolidinones, they have been developed as chiral auxiliaries. The Helmchen imidazolidinone auxiliary, for example, is used in asymmetric aldol reactions, providing an alternative to the Evans oxazolidinone auxiliaries. williams.edu The choice between them can depend on the specific substrate and the desired stereochemical outcome, as the rationale for diastereoselectivity can be different. williams.edu

Pyrrolidines: As the all-carbon analog (containing only one nitrogen heteroatom), pyrrolidines lack the C-O bond that is a key reactive site in oxazolidines. The presence of the oxygen atom in oxazolidines introduces greater polarity and specific electronic effects, such as the anomeric effect, which are absent in pyrrolidines. This makes the oxazolidine ring more susceptible to hydrolytic cleavage but also provides unique electronic handles for controlling reactions.

| Heterocycle | Key Structural Feature(s) | Key Reactivity/Application Trait |

| Oxazolidine | Saturated; N and O at 1,3-positions | Susceptible to hydrolytic ring-opening; used as chiral auxiliaries (diastereoselection). williams.edu |

| Oxazoline (B21484) | Unsaturated (C=N); N and O at 1,3-positions | More stable and resistant to many nucleophiles compared to oxazolidines. beilstein-journals.org |

| Imidazolidinone | Saturated; Two N atoms; a carbonyl group | Used as an alternative chiral auxiliary for asymmetric synthesis. williams.edu |

| Thiazolidine | Saturated; N and S at 1,3-positions | Less polarized C-heteroatom bond than oxazolidine; used in catalysis. rsc.org |

| Pyrrolidine | Saturated; One N atom | Lacks the C-O bond and associated anomeric effect; generally more stable to hydrolysis. |

Q & A

Q. How can researchers leverage machine learning to predict novel 2-methyl-oxazolidine derivatives with desired physicochemical properties?

- Methodological Answer : Curate a dataset of known derivatives with properties (e.g., logP, melting points). Train models using platforms like TensorFlow or RDKit, employing descriptors like molecular fingerprints or topological indices. Validate predictions via synthesis and characterization, iterating the model with experimental feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.